Fmoc-His(Boc)-OH
Overview
Description
Fmoc-His(Boc)-OH is a powerful and unique reagent used for coupling histidine into peptide sequences . It provides protection against epimerization, even at temperatures of 105 °C . It has been shown to undergo less enantiomerization during microwave-assisted peptide synthesis than the standard building block, Fmoc His(Trt)-OH .
Synthesis Analysis
Fmoc-His(Boc)-OH has been shown to undergo less enantiomerization during microwave-assisted peptide synthesis than the standard building block, Fmoc His(Trt)-OH . Coupling of Fmoc-His(Boc)-OH at 50 °C with DIPCI/Oxyma gave 0.18% epimerization against 6.85% for Fmoc-His(Trt)-OH .Molecular Structure Analysis
The atoms of the imidazole ring of histidine can be numbered in two different ways. Bachem as well as organic chemists designate the position of N-τ as 1 and the position of N-π as 3 .Chemical Reactions Analysis
Histidine’s susceptibility to epimerization is an intramolecular side reaction attributed to the lone pair electrons on the imidazole Nπ, which are in close proximity to the acidic alpha-carbon hydrogen . When the amino acid is activated, the lone pair electrons are sufficiently basic enough for deprotonation thus forming an achiral ester enolate .Physical And Chemical Properties Analysis
Fmoc-His(Boc)-OH has a molecular formula of C26H27N3O6 . It has a density of 1.32 g/cm3 . The pKa value is predicted to be 2.99±0.10 .Scientific Research Applications
Peptide Synthesis and Characterization : Zhao Yi-nan and Melanie Key (2013) studied the synthesis of polypeptides using Fmoc-L-Lys(Boc)-OH, highlighting its role in simplifying and improving polypeptide synthesis methods, which could aid in disease prevention and treatment (Zhao Yi-nan & Melanie Key, 2013).
Solid-Phase Peptide Synthesis : B. Larsen et al. (1993) investigated the solid-phase synthesis of peptides using Fmoc as the N-α-protecting group. Their study highlighted the impact of Fmoc on peptide structure, particularly its influence on secondary structures like β-sheet conformation (B. Larsen et al., 1993).
Hydrogelation and Self-Assembly : G. Cheng et al. (2010) explored the self-assembly and hydrogelation properties of Fmoc-tripeptides, emphasizing the significant impact of peptide sequence on the self-assembled fibril structure and hydrogel properties (G. Cheng et al., 2010).
Synthesis of Noncanonical Amino Acids : Daniella Polyak and I. Krauss (2022) described an optimized synthesis of the alkynyl amino acid Fmoc-l-homopropargylglycine-OH, demonstrating the utility of Fmoc-protected amino acids in synthesizing peptides for functionalization (Daniella Polyak & I. Krauss, 2022).
Solid-Phase Synthesis and Biological Activity : V. Santagada et al. (2001) synthesized Fmoc-N,N′-bis-Boc-7-guanyl-Tic-OH and highlighted its potential for biological activity applications in peptides (V. Santagada et al., 2001).
Introduction of Protecting Groups in Peptide Chemistry : Sherine N. Khattab et al. (2010) discussed the use of Fmoc and Alloc protecting groups in peptide chemistry, underscoring the importance of these groups in the synthesis of Fmoc/Alloc-amino acids (Sherine N. Khattab et al., 2010).
Self-Assembled Structures of Modified Amino Acids : Nidhi Gour et al. (2021) reported on the self-assembled structure formed by Fmoc-protected charge single amino acids, including Fmoc-Lys(Boc)-OH. Their work adds to the understanding of the potential applications of these structures in material chemistry and biomedical fields (Nidhi Gour et al., 2021).
Synthesis of Acyl 2, 3-Diaminopropionic Acid Oligomers : R. Valerio et al. (2009) described a modular approach for synthesizing organic molecules using Fmoc-D-Dpr(Alloc)-OH, showcasing the versatility of Fmoc in peptide synthesis (R. Valerio et al., 2009).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O6/c1-26(2,3)35-25(33)29-13-16(27-15-29)12-22(23(30)31)28-24(32)34-14-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,13,15,21-22H,12,14H2,1-3H3,(H,28,32)(H,30,31)/t22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRHPMMZWDWMKPD-QFIPXVFZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(N=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C=C(N=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-His(Boc)-OH |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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